Cas no 1370689-87-4 (1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one)
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one Chemical and Physical Properties
Names and Identifiers
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- F95993
- 1370689-87-4
- 1-(2-CHLOROPYRIDIN-3-YL)-3-(TRIMETHYLSILYL)PROP-2-YN-1-ONE
- 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
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- Inchi: 1S/C11H12ClNOSi/c1-15(2,3)8-6-10(14)9-5-4-7-13-11(9)12/h4-5,7H,1-3H3
- InChI Key: ZNSSFNXFFDKRIC-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(C#C[Si](C)(C)C)=O
Computed Properties
- Exact Mass: 237.0376682g/mol
- Monoisotopic Mass: 237.0376682g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30Ų
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB592448-100mg |
1-(2-Chloropyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one; . |
1370689-87-4 | 100mg |
€267.10 | 2024-07-20 | ||
| abcr | AB592448-250mg |
1-(2-Chloropyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one; . |
1370689-87-4 | 250mg |
€403.10 | 2024-07-20 | ||
| abcr | AB592448-500mg |
1-(2-Chloropyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one; . |
1370689-87-4 | 500mg |
€544.30 | 2024-07-20 | ||
| abcr | AB592448-1g |
1-(2-Chloropyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one; . |
1370689-87-4 | 1g |
€756.10 | 2024-07-20 |
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one Suppliers
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
Introduction to 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one (CAS No. 1370689-87-4)
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1370689-87-4, features a unique structural framework that combines a pyridine ring with chloro and trimethylsilyl substituents, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of a propynone moiety further enhances its potential as a building block for drug discovery efforts.
The compound's structure is characterized by a pyridine core, which is a common motif in many pharmacologically active agents due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The 2-chloropyridin-3-yl group introduces a region of electrophilic reactivity, which can be exploited in nucleophilic substitution reactions to form more complex derivatives. Additionally, the trimethylsilyl group at the propynone position provides stability against hydrolysis and oxidation, making it an excellent protecting group in synthetic chemistry.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The pyridine derivative 1-(2-chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its utility in generating compounds that modulate enzyme activity, which is crucial for developing treatments against conditions such as cancer, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. Researchers have leveraged the reactivity of the chloropyridine and propynone functionalities to design molecules that selectively inhibit specific kinases. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use.
The use of protecting groups, such as the trimethylsilyl moiety, is particularly important in multi-step synthetic routes where functional group compatibility must be carefully managed. The stability provided by this group allows for selective reactions to occur without unwanted side products, thereby improving the overall yield and purity of the final product. This feature makes 1-(2-chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one an invaluable tool in synthetic organic chemistry.
Recent advances in computational chemistry have also contributed to the understanding of how this compound behaves in biological systems. Molecular modeling studies have been employed to predict binding interactions between 1-(2-chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one and its target proteins. These simulations have provided insights into how structural modifications can enhance binding affinity and selectivity, guiding the design of more effective drug candidates.
The compound's potential extends beyond kinase inhibition; it has also been investigated for its antimicrobial properties. Preliminary studies have shown that derivatives of 1-(2-chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one exhibit activity against certain bacterial strains, suggesting their use as scaffolds for developing novel antibiotics. The combination of electrophilic and nucleophilic centers in its structure allows for diverse chemical modifications, enabling the creation of molecules with tailored biological activities.
In conclusion, 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one (CAS No. 1370689-87-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it a valuable intermediate in synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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